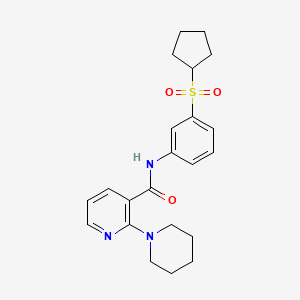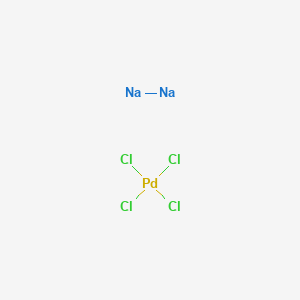
Sodiosodium;tetrachloropalladium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Sodiosodium;tetrachloropalladium can be synthesized by reacting palladium (II) chloride with sodium chloride in an aqueous solution . The reaction is as follows: [ \text{PdCl}_2 + 2 \text{NaCl} \rightarrow \text{Na}_2\text{PdCl}_4 ] Palladium (II) chloride is insoluble in water, whereas the product, disodium tetrachloropalladium, dissolves in water . The compound crystallizes from water as a trihydrate (Na₂PdCl₄·3H₂O), which is the commercially available form .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction is typically carried out in large reactors with controlled temperature and pressure to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Sodiosodium;tetrachloropalladium undergoes various types of chemical reactions, including:
Substitution Reactions: It reacts with phosphines to form phosphine complexes of palladium.
Coordination Reactions: It can form complexes with other ligands such as acetonitrile or benzonitrile.
Common Reagents and Conditions
Common reagents used in reactions with this compound include phosphines, acetonitrile, and benzonitrile . These reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures .
Major Products Formed
The major products formed from reactions involving this compound are various palladium complexes, which are valuable in catalysis and organic synthesis .
Scientific Research Applications
Sodiosodium;tetrachloropalladium has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism by which sodiosodium;tetrachloropalladium exerts its effects involves the formation of palladium complexes that can act as catalysts in various chemical reactions . These complexes facilitate the formation and breaking of chemical bonds, thereby accelerating reaction rates . The molecular targets and pathways involved depend on the specific reaction and the ligands present .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to sodiosodium;tetrachloropalladium include:
- Potassium tetrachloropalladate (II) (K₂PdCl₄)
- Ammonium tetrachloropalladate (II) ((NH₄)₂PdCl₄)
- Lithium tetrachloropalladate (II) (Li₂PdCl₄)
Uniqueness
This compound is unique due to its specific reactivity and solubility properties, which make it particularly useful in aqueous solutions and in the formation of various palladium complexes . Its ability to form stable complexes with a wide range of ligands makes it a versatile compound in catalysis and organic synthesis .
Properties
Molecular Formula |
Cl4Na2Pd |
|---|---|
Molecular Weight |
294.2 g/mol |
IUPAC Name |
sodiosodium;tetrachloropalladium |
InChI |
InChI=1S/4ClH.2Na.Pd/h4*1H;;;/q;;;;;;+4/p-4 |
InChI Key |
YDCIXFJRKKSSBW-UHFFFAOYSA-J |
Canonical SMILES |
[Na][Na].Cl[Pd](Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[[(3S)-1-[[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methyl]piperidin-3-yl]methyl]morpholine](/img/structure/B12402571.png)
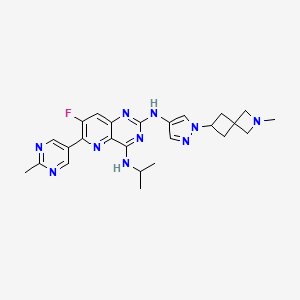

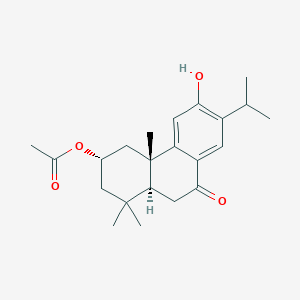
![[(4R,5R)-5-(azanidylmethyl)-2-propan-2-yl-1,3-dioxolan-4-yl]methylazanide;platinum(2+);propanedioic acid](/img/structure/B12402589.png)
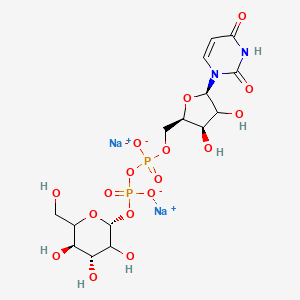
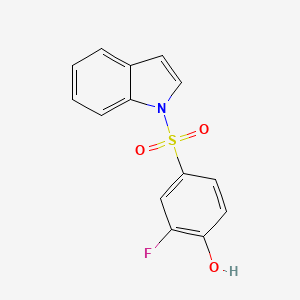
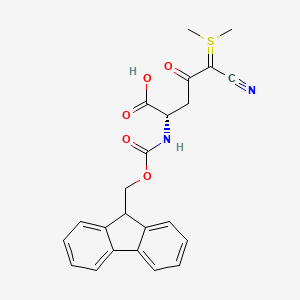
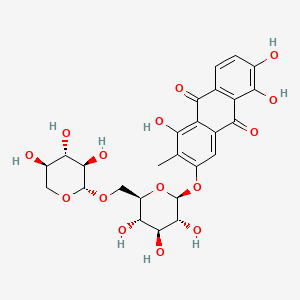
![1-[2-(4-chlorophenyl)ethyl]-N-(6-methoxy-1,5-naphthyridin-4-yl)piperidine-4-carboxamide](/img/structure/B12402625.png)
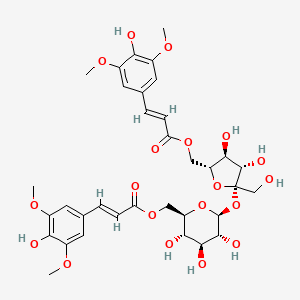

![4,6-difluoro-N-[(1S,2S)-2-hydroxycyclohexyl]-1-[[6-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]indole-3-carboxamide](/img/structure/B12402639.png)
